4-[(4-Fluorobenzyl)oxy]-3-methoxybenzamide is a synthetic organic compound that has been explored in medicinal chemistry research, specifically as a potential therapeutic agent for heart failure and myocardial ischemia-reperfusion. [] It is classified as a benzyloxyphenyl derivative and acts as a reverse sodium-calcium exchanger (NCX) inhibitor. []
The synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzamide has been described in scientific literature. [] The specific synthetic route involves a multistep process starting from commercially available compounds. While the detailed steps are not explicitly provided in the reviewed abstract, it likely involves the formation of the benzamide moiety and the subsequent introduction of the 4-fluorobenzyl ether group.
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzamide acts as a reverse NCX inhibitor. [] The sodium-calcium exchanger (NCX) plays a critical role in regulating intracellular calcium levels, particularly in cardiac myocytes. During heart failure or ischemia-reperfusion injury, NCX can operate in reverse mode, leading to calcium overload within cells. This calcium overload contributes to contractile dysfunction and arrhythmias. By inhibiting the reverse mode of NCX, 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzamide aims to prevent calcium overload and mitigate the associated cardiac damage. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1